molecular formula C16H13N5O3S B11052220 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11052220
M. Wt: 355.4 g/mol
InChI Key: SRIRSAYVOWYKPD-UHFFFAOYSA-N
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Description

5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a triazolone ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the triazolone ring through a cyclization reaction involving a thiosemicarbazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted furan and phenyl derivatives.

Scientific Research Applications

5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular signaling pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound for various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-furylmethanol
  • 5-Methylfurfural
  • 2-Furyl methyl ketone

Uniqueness

Compared to similar compounds, 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C16H13N5O3S/c1-10-7-8-12(23-10)14-18-17-13(24-14)9-25-16-20-19-15(22)21(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,22)

InChI Key

SRIRSAYVOWYKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=NNC(=O)N3C4=CC=CC=C4

Origin of Product

United States

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